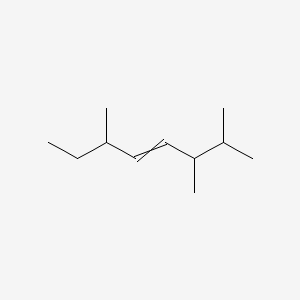
4-Octene, 2,3,6-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Octene, 2,3,6-trimethyl- is an organic compound with the molecular formula C11H22 and a molecular weight of 154.2924 g/mol . It is a hydrocarbon that belongs to the class of alkenes, characterized by the presence of a double bond between carbon atoms. The compound is also known by its IUPAC name, (E)-2,3,6-trimethyloct-4-ene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octene, 2,3,6-trimethyl- can be achieved through various organic synthesis methods. One common approach involves the alkylation of alkenes . For instance, the reaction between 2,3,6-trimethyl-1-butene and 1-butene under specific conditions can yield the desired product. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of 4-Octene, 2,3,6-trimethyl- may involve large-scale alkylation processes . These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
4-Octene, 2,3,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as in the presence of a are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH3) are commonly employed.
Major Products Formed
Oxidation: Formation of , , or .
Reduction: Formation of .
Substitution: Formation of various halogenated or hydroxylated derivatives .
Scientific Research Applications
4-Octene, 2,3,6-trimethyl- has several applications in scientific research:
Chemistry: Used as a in studies of and .
Biology: Investigated for its potential and interactions with .
Medicine: Explored for its potential use in the synthesis of .
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Octene, 2,3,6-trimethyl- involves its interaction with molecular targets such as enzymes and receptors . The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects. The pathways involved may include oxidation-reduction reactions and conjugation reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,4,4-trimethyl-2-octene
- 2,3,6-trimethyl-4-nonene
- 2,3,5-trimethyl-4-octene
Uniqueness
4-Octene, 2,3,6-trimethyl- is unique due to its specific substitution pattern on the octene backbone, which influences its chemical reactivity and biological activity . The presence of three methyl groups at positions 2, 3, and 6 distinguishes it from other similar compounds and contributes to its distinct properties .
Properties
CAS No. |
63830-65-9 |
|---|---|
Molecular Formula |
C11H22 |
Molecular Weight |
154.29 g/mol |
IUPAC Name |
2,3,6-trimethyloct-4-ene |
InChI |
InChI=1S/C11H22/c1-6-10(4)7-8-11(5)9(2)3/h7-11H,6H2,1-5H3 |
InChI Key |
BPHPRVXZLWQTOR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C=CC(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


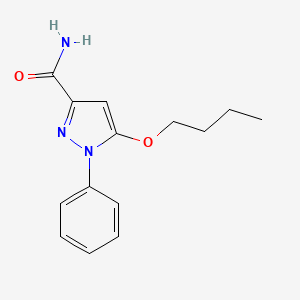
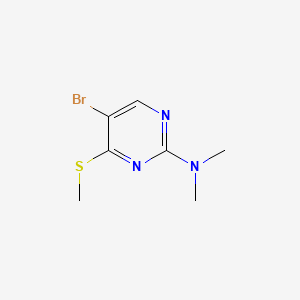
![[2-(Aminomethyl)-4-methylphenyl]methanol](/img/structure/B13950062.png)
![1-(2,5-Anhydro-4-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-6-deoxy-alpha-L-mannofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B13950063.png)
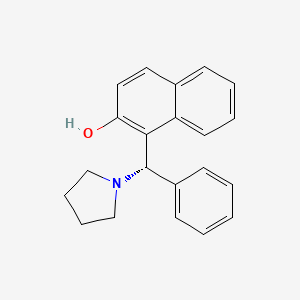
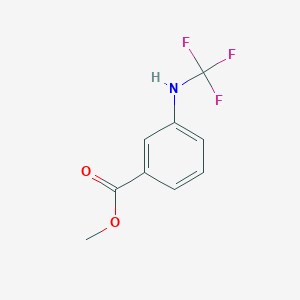
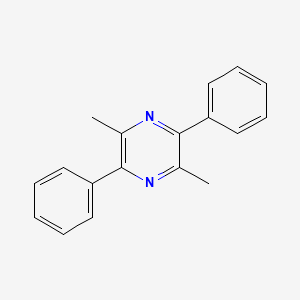
![1H-Thiopyrano[3,2-D]pyrimidine](/img/structure/B13950092.png)
![3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B13950093.png)
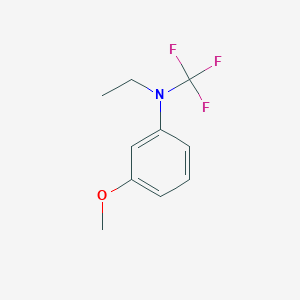
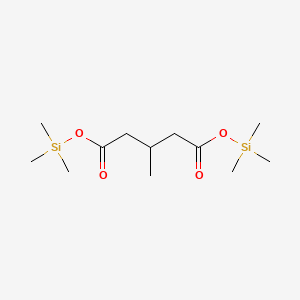
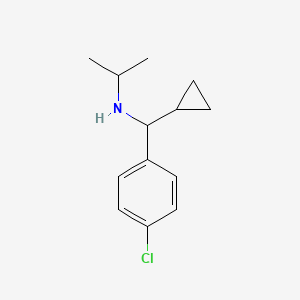
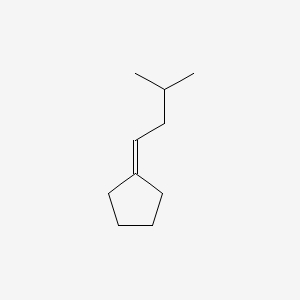
![2,7-Dioxaspiro[3.5]nonan-1-one](/img/structure/B13950117.png)
